

A Comparative Guide to 13C NMR Chemical Shifts for Tetrahydropyran Derivatives

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Compound of Interest		
Compound Name:	N-Methoxy-N-methyltetrahydro- 2H-pyran-4-carboxamide	
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For researchers, scientists, and professionals in drug development, the precise structural elucidation of tetrahydropyran derivatives is critical. As a prevalent scaffold in numerous natural products and pharmaceuticals, understanding the nuanced effects of substitution on the tetrahydropyran ring is paramount. This guide provides a comparative analysis of 13C Nuclear Magnetic Resonance (NMR) chemical shifts for various tetrahydropyran derivatives, supported by experimental data.

Comparison of 13C NMR Chemical Shifts

The 13C NMR chemical shifts of the tetrahydropyran ring are highly sensitive to the nature, position, and stereochemistry of substituents. The following table summarizes experimental 13C NMR data for the parent tetrahydropyran and several of its substituted derivatives, providing a basis for objective comparison. The data illustrates the impact of common substituents on the chemical environment of the ring carbons.

| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent | |---|---|---|---|---|---|---| | Tetrahydropyran[1] | 68.5 | 26.5 | 23.4 | 26.5 | 68.5 | CDCl₃ | | cis-2,6-Dimethyltetrahydropyran | 73.1 | 32.9 | 23.1 | 32.9 | 73.1 | CDCl₃ | | trans-2,6-Dimethyltetrahydropyran | 73.8 | 33.1 | 26.1 | 33.1 | 73.8 | CDCl₃ | | 2-Methoxytetrahydropyran | 98.9 | 31.5 | 25.5 | 20.2 | 62.3 | CDCl₃ | | Tetrahydropyran-2-methanol[2] | 76.8 | 30.1 | 26.0 | 23.1 | 68.1 | CDCl₃ | | 3-Methyltetrahydropyran[3] | 74.0 | 32.5 | 31.5 | 26.1 | 68.4 | CDCl₃ | | 4-



Hydroxytetrahydropyran (axial OH) | 62.1 | 34.2 | 68.9 | 34.2 | 62.1 | CDCl₃ | 4-Hydroxytetrahydropyran (equatorial OH) | 66.8 | 36.1 | 73.5 | 36.1 | 66.8 | CDCl₃ |

Experimental Protocols

The following is a typical experimental protocol for acquiring high-quality 13C NMR spectra for tetrahydropyran derivatives.

Sample Preparation:

- Approximately 20-50 mg of the tetrahydropyran derivative is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent should ensure good solubility and minimize solvent signal interference with analyte peaks.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition:

- Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe is used.
- Technique: Standard proton-decoupled 13C NMR spectroscopy is performed to obtain a spectrum with a single peak for each chemically non-equivalent carbon atom.
- Pulse Sequence: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly employed.
- Acquisition Parameters:
 - Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is generally sufficient to cover the chemical shift range of carbon atoms in tetrahydropyran derivatives.
 - Acquisition Time: An acquisition time of 1-2 seconds is typically used.



- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for adequate relaxation of all carbon nuclei, ensuring accurate integration if quantitative analysis is required.
- Number of Scans: The number of scans can range from 128 to several thousand,
 depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

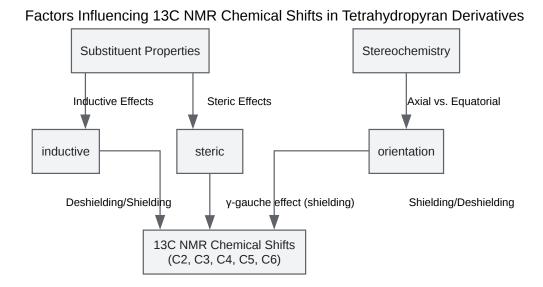
Data Processing:

- The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.
- Phase and baseline corrections are applied to obtain a properly phased spectrum with a flat baseline.
- The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Factors Influencing 13C NMR Chemical Shifts

The chemical shifts of the carbon atoms in the tetrahydropyran ring are primarily influenced by the electronic and steric effects of the substituents, as well as the stereochemical orientation of these groups. The following diagram illustrates the logical relationship between these factors and the resulting 13C NMR chemical shifts.





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Caption: Logical workflow of factors affecting 13C NMR chemical shifts.

Analysis of Influencing Factors:

- Inductive Effects: Electronegative substituents (e.g., -OH, -OR, halogens) withdraw electron
 density from the attached carbon (α-carbon), causing a significant downfield shift
 (deshielding). This effect diminishes with distance, affecting the β and γ carbons to a lesser
 extent.
- Steric Effects (γ-gauche effect): When a substituent is in a gauche conformation with respect to a γ-carbon, a shielding (upfield shift) of that carbon is typically observed. This is a crucial factor in distinguishing between stereoisomers.
- Stereochemistry (Axial vs. Equatorial): The orientation of a substituent has a pronounced effect on the chemical shifts of the ring carbons. An axial substituent will generally cause a greater shielding (upfield shift) of the γ-carbons (C-3 and C-5 for a substituent at C-1) due to the γ-gauche effect, compared to its equatorial counterpart. The carbon bearing the axial



substituent itself is also typically shielded relative to when the substituent is equatorial. This is evident in the provided data for axial and equatorial 4-hydroxytetrahydropyran.

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